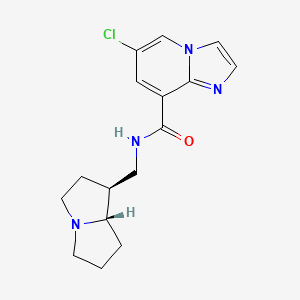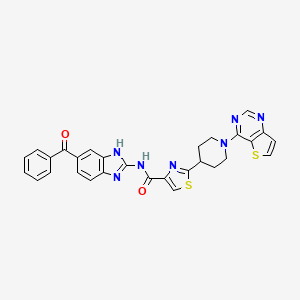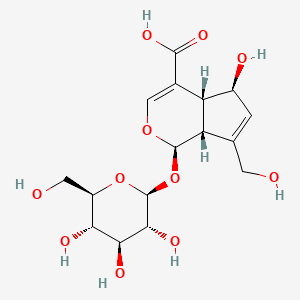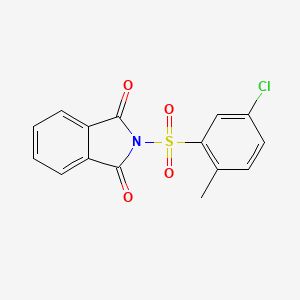
Trofinétide
Vue d'ensemble
Description
Le trofinetide est un analogue synthétique de la glycine-proline-glutamate, une protéine naturelle présente dans le cerveau. Il est principalement utilisé pour le traitement du syndrome de Rett, une maladie neurologique génétique rare. Le trofinetide a été approuvé pour un usage médical aux États-Unis en mars 2023 .
Applications De Recherche Scientifique
Trofinetide has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification.
Biology: Trofinetide is used to investigate the role of neuropeptides in brain function and development.
Medicine: The compound is primarily used in the treatment of Rett syndrome and has shown promise in treating other neurodevelopmental disorders such as Fragile X syndrome
Industry: Trofinetide is used in the pharmaceutical industry for the development of new treatments for neurological disorders
Mécanisme D'action
Target of Action
Trofinetide is a synthetic analog of glycine–proline–glutamate (GPE), the N-terminal tripeptide of the insulin-like growth factor 1 (IGF-1) protein . It primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R plays a crucial role in cell growth, development, and survival.
Mode of Action
It is believed to work by enhancing neuronal synaptic function and morphology . Trofinetide, being an analog of GPE, is thought to protect neurons from glutamate-mediated excitotoxicity and oxidative stress at nanomolar concentrations .
Biochemical Pathways
Most cases of Rett syndrome are associated with loss-of-function mutations in a gene encoding methyl CpG binding protein 2 (MECP2), a DNA binding protein with a role in epigenetic regulation of gene expression . These mutations are believed to lead to synaptic immaturation in the cortex, aberrant metabolism of brain cholesterol resulting in abnormal neuronal development, and abnormal neuronal signaling . Trofinetide is believed to counteract these effects, thereby protecting the neurons and their surrounding infrastructure .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Trofinetide are achieved within 2—3 hours . Trofinetide is rapidly absorbed into the circulation with an initial rapid decline (half-life [t½] alpha 2.6 h), followed by a relatively slow terminal elimination phase (t½ beta 20 h) . The blood-to-plasma total radioactivity ratios were 0.529–0.592, indicating a lack of affinity for the cellular portion of blood . Trofinetide is primarily excreted unchanged (approximately 80% of the dose) in urine, with minor excretion in feces (15.3%) .
Result of Action
Trofinetide works to reduce and alleviate the symptoms of Rett syndrome . It is believed to reduce inflammation and apoptosis of neurons . In clinical trials, significant improvement for Trofinetide compared with placebo was observed for the co-primary efficacy endpoints, suggesting that Trofinetide provides benefit in treating the core symptoms of Rett syndrome .
Action Environment
The action of Trofinetide can be influenced by various factors. Therefore, the concomitant use of Trofinetide with OATP1B1 and OATP1B3 substrates should be avoided . Furthermore, environmental factors such as diet and lifestyle, as well as individual patient characteristics, may also influence the action, efficacy, and stability of Trofinetide.
Analyse Biochimique
Biochemical Properties
Trofinetide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an analog of glycine-proline-glutamate, which is the N-terminal tripeptide of insulin-like growth factor 1. Trofinetide exhibits neuroprotective properties by protecting neurons from glutamate-mediated excitotoxicity and oxidative stress. It interacts with enzymes involved in the metabolism of brain cholesterol and proteins associated with synaptic maturation .
Cellular Effects
Trofinetide influences various types of cells and cellular processes. It enhances synaptic activities, restores synaptic structure, suppresses the effects of inflammatory compounds in the brain, increases antioxidative reactions, and decreases injury-triggered cell death. Trofinetide also increases the presence of insulin-like growth factor 1 in the central nervous system, which plays a crucial role in neuronal development and function .
Molecular Mechanism
The molecular mechanism of Trofinetide involves its interaction with methyl CpG binding protein 2, a DNA binding protein that plays a role in the epigenetic regulation of gene expression. Trofinetide reduces inflammation and apoptosis of neurons by protecting them from excitotoxicity and oxidative stress. It also enhances synaptic maturation and neuronal signaling by interacting with proteins involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trofinetide have been observed to change over time. It has a longer elimination half-life and improved oral bioavailability compared to glycine-proline-glutamate. Trofinetide has shown stability and minimal degradation over time, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Trofinetide vary with different dosages in animal models. Higher doses of Trofinetide have been shown to enhance long-term potentiation, increase dendritic length and arborization, and improve longevity in animal models. At high doses, Trofinetide can cause adverse effects such as diarrhea and vomiting .
Metabolic Pathways
Trofinetide is not significantly metabolized by cytochrome P450 enzymes, and hepatic metabolism is not a significant route of its elimination. It is primarily excreted in urine, with minor excretion in feces. Trofinetide undergoes minimal hepatic or intestinal metabolism, and its excretion is primarily in the urine as the parent compound .
Transport and Distribution
Following oral administration, Trofinetide has an apparent volume of distribution of approximately 80 liters in healthy adult subjects. It is minimally bound to plasma proteins and is distributed throughout the body. Trofinetide is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
Trofinetide is localized in various subcellular compartments, including the cytoplasm and nucleus. It interacts with proteins involved in synaptic maturation and neuronal signaling, thereby influencing its activity and function. Trofinetide’s localization is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Le trofinetide est synthétisé sous forme de solution orale. La voie de synthèse implique la formation d'un dérivé tripeptidique du facteur de croissance analogue à l'insuline-1 (IGF-1). Le composé est fabriqué par Neuren Pharmaceuticals et Acadia Pharmaceuticals .
Analyse Des Réactions Chimiques
Le trofinetide subit diverses réactions chimiques, notamment :
Oxydation : Le trofinetide peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : Le trofinetide peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .
Applications de la recherche scientifique
Le trofinetide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé dans l'étude de la synthèse et de la modification des peptides.
Biologie : Le trofinetide est utilisé pour étudier le rôle des neuropeptides dans le fonctionnement et le développement du cerveau.
Médecine : Le composé est principalement utilisé dans le traitement du syndrome de Rett et s'est avéré prometteur pour le traitement d'autres troubles neurodéveloppementaux tels que le syndrome de l'X fragile
Industrie : Le trofinetide est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux traitements des troubles neurologiques
Mécanisme d'action
Le trofinetide agit en réduisant l'inflammation et l'apoptose des neurones. On pense qu'il améliore la fonction synaptique et la morphologie en inhibant la production de cytokines inflammatoires, en réduisant la suractivation de la microglie et des astrocytes, et en augmentant la quantité de facteur de croissance analogue à l'insuline-1 disponible qui peut se lier à ses récepteurs .
Comparaison Avec Des Composés Similaires
Le trofinetide est unique en raison de son analogue synthétique de la glycine-proline-glutamate. Parmi les composés similaires, citons :
Glycine-proline-glutamate (GPE) : La protéine naturelle présente dans le cerveau à partir de laquelle le trofinetide est dérivé.
Facteur de croissance analogue à l'insuline-1 (IGF-1) : Un facteur de croissance impliqué dans le développement et le fonctionnement du cerveau. Le trofinetide se distingue par sa stabilité accrue et sa demi-vie plus longue par rapport au GPE, ce qui le rend plus efficace pour un usage thérapeutique
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-SDBXPKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336041 | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853400-76-7 | |
| Record name | Trofinetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROFINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of trofinetide?
A1: While the exact mechanism of action of trofinetide remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []
Q2: How does trofinetide's structure relate to its proposed mechanism of action?
A2: Trofinetide is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []
Q3: What downstream effects of trofinetide have been observed in preclinical studies?
A3: Preclinical studies have shown that trofinetide can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]
Q4: Is there any spectroscopic data available for trofinetide?
A4: The provided research papers do not discuss spectroscopic data for trofinetide.
Q5: What is the ADME profile of trofinetide?
A5: Research suggests that trofinetide is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.
Q6: Have any studies investigated the exposure-response relationship of trofinetide in RTT?
A6: Yes, exposure-response efficacy modeling has been conducted to support trofinetide dosing in individuals with RTT. []
Q7: What in vitro models have been used to study trofinetide's efficacy?
A7: The provided research papers do not focus on specific in vitro models used in trofinetide research.
Q8: What animal models have been employed to investigate trofinetide's therapeutic potential in RTT?
A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.
Q9: What are the key findings from clinical trials evaluating trofinetide in RTT?
A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that trofinetide can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]
Q10: Have any clinical trials investigated the efficacy of trofinetide in other neurodevelopmental disorders?
A10: Yes, trofinetide is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]
Q11: What is the safety profile of trofinetide based on clinical trial data?
A11: Trofinetide has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]
Q12: Are there any ongoing efforts to develop novel drug delivery systems for trofinetide?
A12: The provided research papers do not specify any novel drug delivery systems being developed for trofinetide.
Q13: Are there any known biomarkers that can predict trofinetide's efficacy in RTT?
A13: Research on biomarkers for predicting trofinetide efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.
Q14: What is the historical context of trofinetide's development?
A14: Trofinetide was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.
Q15: What are the potential implications of trofinetide's approval for the field of neurodevelopmental disorders?
A15: The FDA approval of trofinetide for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


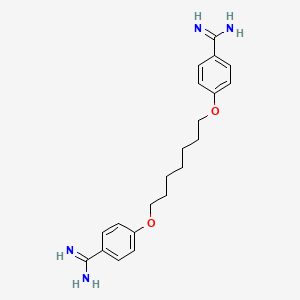
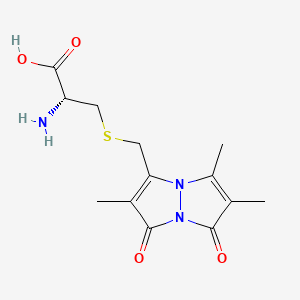


![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
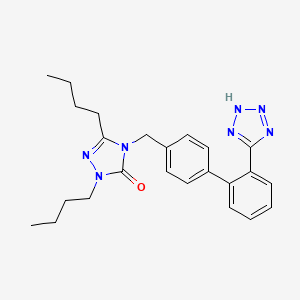
![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)
